Glycine, N-acetyl-N-(3-(trifluoromethyl)phenyl)valyl-
Description
Electronic Perturbations
- Inductive Withdrawal : The high electronegativity of fluorine atoms creates a strong dipole moment, polarizing the C–F bonds and withdrawing electron density from the phenyl ring. This destabilizes adjacent positive charges, as observed in superelectrophilic systems.
- Resonance Effects : While -CF₃ is primarily meta-directing due to its -I dominance, slight resonance donation via σ* orbitals may occur, though this is negligible compared to its inductive withdrawal.
Impact on Molecular Reactivity
- The electron-deficient phenyl ring alters amide bond polarization , increasing the electrophilicity of the valyl carbonyl group.
- Steric hindrance from the -CF₃ group restricts rotational freedom around the N–C(aryl) bond, favoring planar conformations that maximize charge delocalization.
| Property | Trifluoromethylphenyl Group | Hydrogen-Substituted Phenyl |
|---|---|---|
| Electron Density | Low (δ⁺ at meta/para) | Moderate |
| Directing Effect | Meta | Ortho/Para |
| Conformational Flexibility | Restricted | Higher |
These electronic effects are critical in modulating the compound’s interactions in peptide-based systems or as a building block in supramolecular chemistry.
Conformational Analysis via X-ray Crystallography & NMR Spectroscopy
While experimental crystallographic data for this specific compound remains unpublished, analogous structures provide insights into its likely conformational preferences:
Predicted Conformations
- Valyl Side Chain : The isopropyl group of valine adopts a staggered conformation to minimize steric clashes with the trifluoromethylphenyl ring.
- Amide Bonds : Glycine’s terminal amide bond (C=O) likely exhibits trans geometry, while the acetyl-valine bond may experience restricted rotation due to the bulky -CF₃ group.
NMR Spectral Features
- ¹H NMR : The glycine’s α-protons (~δ 3.8–4.2 ppm) split into a doublet of doublets due to coupling with adjacent amide and valyl protons.
- ¹⁹F NMR : A singlet near δ -60 ppm corresponds to the -CF₃ group’s equivalent fluorines.
- ROESY Correlations : Expected nuclear Overhauser effects (NOE) between the valyl methyl groups and aromatic protons would confirm their spatial proximity.
Computational models (e.g., PubChem’s 3D conformer) suggest a folded structure where the -CF₃ group lies perpendicular to the peptide plane, minimizing electronic repulsion.
Comparative Structural Studies with Bicyclopent-[1.1.1]-1-yl Glycine Analogs
Bicyclopent-[1.1.1]-1-yl glycine analogs feature a rigid, strained bicyclic scaffold instead of the trifluoromethylphenyl group. Key structural differences include:
| Feature | N-Acetyl-N-(3-(Trifluoromethyl)Phenyl)Valyl-Glycine | Bicyclopent-[1.1.1]-1-yl Glycine |
|---|---|---|
| Substituent | -CF₃ (electron-withdrawing) | Bicyclic (sterically demanding) |
| Backbone Flexibility | Moderate (rotatable bonds) | Low (rigid scaffold) |
| Electronic Effects | Strong -I/-R from -CF₃ | Minimal electronic perturbation |
| Applications | Peptide engineering, fluorophores | Conformationally constrained peptides |
The trifluoromethyl group enhances electrophilicity and polar interactions, whereas bicyclic analogs prioritize steric control over electronic modulation. These differences underscore the versatility of glycine derivatives in tailoring molecular properties for specific applications.
Properties
CAS No. |
379685-96-8 |
|---|---|
Molecular Formula |
C16H19F3N2O4 |
Molecular Weight |
360.33 g/mol |
IUPAC Name |
2-[[2-[N-acetyl-3-(trifluoromethyl)anilino]-3-methylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H19F3N2O4/c1-9(2)14(15(25)20-8-13(23)24)21(10(3)22)12-6-4-5-11(7-12)16(17,18)19/h4-7,9,14H,8H2,1-3H3,(H,20,25)(H,23,24) |
InChI Key |
JIDBIDDEFPKZDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)N(C1=CC=CC(=C1)C(F)(F)F)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetyl trifluoromethylphenyl valylglycine, DL- typically involves the following steps:
Formation of the trifluoromethylphenyl group:
Peptide bond formation: The trifluoromethylphenyl group is then coupled with valine and glycine through peptide bond formation using coupling reagents such as carbodiimides.
Acetylation: The final step involves the acetylation of the amino group to form the final compound.
Industrial Production Methods
Industrial production of acetyl trifluoromethylphenyl valylglycine, DL- involves large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-phase peptide synthesis: This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Chemical Reactions Analysis
Types of Reactions
Acetyl trifluoromethylphenyl valylglycine, DL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives with increased oxygen content.
Reduction: Formation of reduced derivatives with decreased oxygen content.
Substitution: Formation of substituted derivatives with new functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Acetyl trifluoromethylphenyl valylglycine, DL- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of acetyl trifluoromethylphenyl valylglycine, DL- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to enzymes: Inhibiting or activating enzyme activity through direct binding.
Modulating signaling pathways: Affecting cellular signaling pathways involved in cell growth, differentiation, and apoptosis.
Interacting with receptors: Binding to cell surface receptors and modulating their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The table below compares Glycine, N-acetyl-N-(3-(trifluoromethyl)phenyl)valyl- with structurally related glycine derivatives:
Key Observations :
Physicochemical Properties
Analysis :
- The main compound’s trifluoromethylphenyl and acetyl groups balance lipophilicity (LogP ~2.5) and stability, making it more suitable for topical applications than polar sulfonamides () or hydrolytically unstable esters () .
- Nitro-containing derivatives (e.g., ) are prone to redox reactions, limiting their utility in biological systems .
Target Binding and Selectivity
- N'-(3-(trifluoromethyl)phenyl)guanidines (from ): Demonstrated high affinity for the PCP binding site (Ki < 10 nM) when substituted with electron-withdrawing groups (e.g., 6-F, 5-Br). However, methyl or trifluoromethyl groups at certain positions reduced affinity by ~50% .
Pharmacokinetics
Biological Activity
Glycine, N-acetyl-N-(3-(trifluoromethyl)phenyl)valyl- is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory effects, antimicrobial activity, and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Name : Glycine, N-acetyl-N-(3-(trifluoromethyl)phenyl)valyl-
- Molecular Formula : C13H14F3N3O
- Molecular Weight : 299.27 g/mol
This compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity.
1. Anti-inflammatory Activity
Research has indicated that Glycine, N-acetyl-N-(3-(trifluoromethyl)phenyl)valyl- exhibits significant anti-inflammatory properties. In vitro studies demonstrated that the compound can attenuate lipopolysaccharide (LPS)-induced activation of the NF-κB pathway, a critical mediator in inflammatory responses. This effect was quantified using various concentrations of the compound, revealing a dose-dependent relationship in its efficacy against inflammation .
| Concentration (μM) | NF-κB Activation (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 20 | 50 |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It was found to exhibit bactericidal activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) were reported as follows:
| Pathogen | MIC (μM) |
|---|---|
| Staphylococcus aureus | 25.9 |
| MRSA | 12.9 |
These findings suggest that the trifluoromethyl moiety contributes significantly to the antimicrobial potency of the compound .
3. Cytotoxicity Studies
Cytotoxicity assessments revealed that Glycine, N-acetyl-N-(3-(trifluoromethyl)phenyl)valyl- does not exhibit significant cytotoxic effects at concentrations up to 20 μM, making it a promising candidate for therapeutic applications without the risk of cell death .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of NF-κB : The anti-inflammatory action is primarily attributed to the inhibition of NF-κB translocation to the nucleus, thereby preventing the expression of pro-inflammatory cytokines.
- Bactericidal Mechanism : The antimicrobial activity may involve disruption of bacterial cell wall synthesis or function, particularly in Gram-positive bacteria like Staphylococcus species.
Case Studies and Research Findings
Several studies have focused on related compounds with similar structures, providing insights into the potential applications of Glycine, N-acetyl-N-(3-(trifluoromethyl)phenyl)valyl-. For instance:
- A study highlighted that compounds with trifluoromethyl groups tend to exhibit enhanced lipophilicity and increased biological activity due to their ability to interact more effectively with lipid membranes .
- Another investigation into structurally related compounds demonstrated significant anti-inflammatory effects in models of chronic inflammation, reinforcing the potential therapeutic benefits of Glycine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
